2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
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Overview
Description
2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the thiazole ring, which is further connected to an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 2-isopropylthiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides.
Scientific Research Applications
2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit microbial enzymes, leading to antimicrobial effects. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylthiazol-4-yl)acetic acid
- 2-(2-Ethylthiazol-4-yl)acetic acid
- 2-(2-Propylthiazol-4-yl)acetic acid
Uniqueness
2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and cellular targets .
Properties
IUPAC Name |
2-(2-propan-2-yl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)8-9-4-6(12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQXWVDPMWAFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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